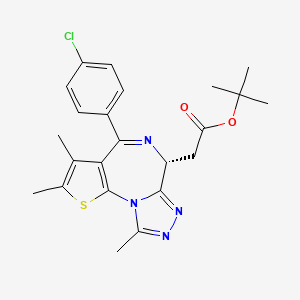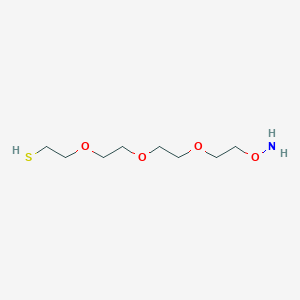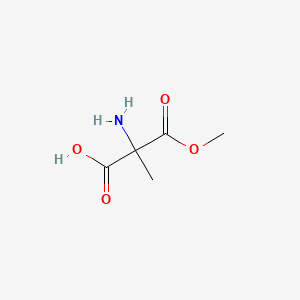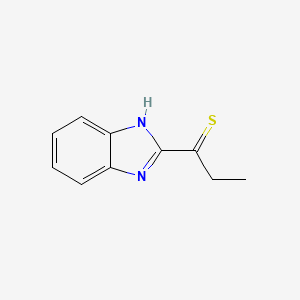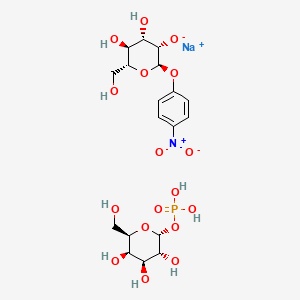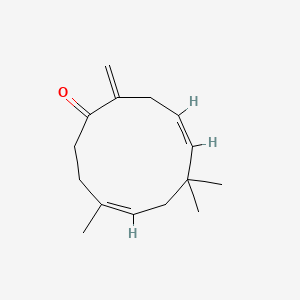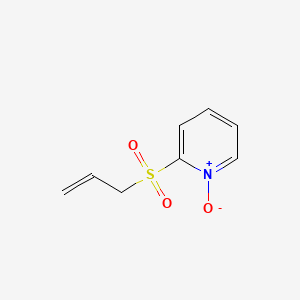
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an allylsulfonyl group attached to the pyridine ring, which is further oxidized to form the N-oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium typically involves the oxidation of 2-(Allylsulfonyl)pyridine. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles and nucleophiles, including halogens, alkyl groups, and amines, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This activation is crucial in various catalytic processes and organic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Allylsulfonyl)-4-methylpyridine
- 2-(Allylsulfonyl)-3-methylpyridine
- 2-(Allylsulfonyl)-5-methylpyridine
Uniqueness
1-Oxido-2-prop-2-enylsulfonylpyridin-1-ium is unique due to its N-oxide functionality, which imparts distinct reactivity compared to its non-oxidized counterparts. This functionality enhances its ability to participate in oxidation reactions and act as a catalyst in various organic transformations .
Propiedades
Número CAS |
106181-87-7 |
|---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.224 |
Nombre IUPAC |
1-oxido-2-prop-2-enylsulfonylpyridin-1-ium |
InChI |
InChI=1S/C8H9NO3S/c1-2-7-13(11,12)8-5-3-4-6-9(8)10/h2-6H,1,7H2 |
Clave InChI |
ZAYXEOPFGYIYFF-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=CC=CC=[N+]1[O-] |
Sinónimos |
Pyridine, 2-(2-propenylsulfonyl)-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


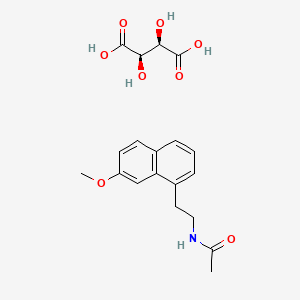
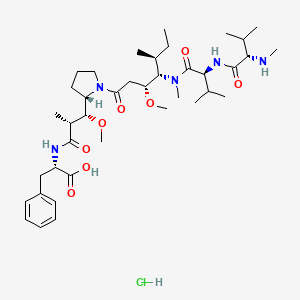
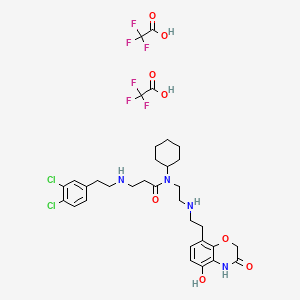
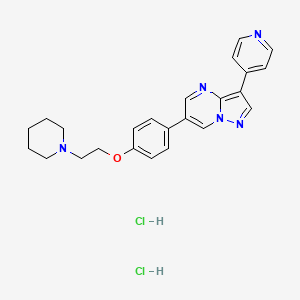
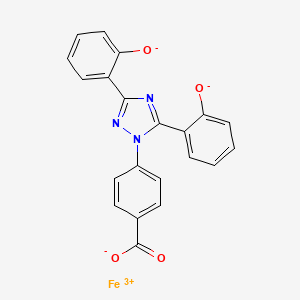
![4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid](/img/structure/B560673.png)

